Structural Differentiation: The 3-Chloro-4-Fluoro-2-Pyridinyl Pattern Versus Other Halogenation and N-Substitution Analogues
The combination of a 3-chloro and 4-fluoro substitution on the benzothiophene paired with a 2-pyridinyl group on the piperazine creates a unique pharmacophore, differentiating 588674-16-2 from closely related analogs. This precise substitution pattern is distinct from the unsubstituted benzothiophene core, the 4-fluorophenyl piperazine analog, and the ethylpiperazine analog, all of which are available as comparator compounds [1]. While direct biological data for 588674-16-2 remain limited in the public domain, the patent literature explicitly claims that benzothiophene-piperazines with these specific substitution patterns exhibit quantitatively different receptor binding profiles and functional activities compared to their analogs, making the exact identity of the compound a critical selection parameter [2].
| Evidence Dimension | Structural Feature: Halogenation pattern and N-substituent identity |
|---|---|
| Target Compound Data | 3-chloro, 4-fluoro substitution on benzothiophene; 2-pyridinyl on piperazine (CAS 588674-16-2) |
| Comparator Or Baseline | Analog A: Unsubstituted benzothiophene (CAS varies); Analog B: 4-fluorophenyl piperazine (CAS 588675-50-7); Analog C: ethylpiperazine (CAS 945174-87-8) |
| Quantified Difference | The target compound is the only analog in this set featuring the 2-pyridyl group, which alters the electrostatic surface and hydrogen-bonding acceptor profile of the piperazine moiety, a feature directly linked to differential CNS target engagement. |
| Conditions | Structural chemistry and cheminformatics analysis based on patent SAR disclosures. |
Why This Matters
For procurement, verifying the exact CAS 588674-16-2 identity ensures the intended 2-pyridyl and 3-chloro-4-fluoro pharmacophore is obtained, avoiding analogs that may have entirely different polypharmacology.
- [1] PubChem. (2026). Compound Summary for CID 4503953 (and related analog entries). National Center for Biotechnology Information. View Source
- [2] Otsuka Pharmaceutical Co., Ltd. (2017). Piperazine-Substituted Benzothiophenes For Treatment of Mental Disorders. U.S. Patent Application Publication No. US20170368060A1. View Source
